molecular formula C18H23NO4 B2799783 Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034418-35-2

Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate

Cat. No.: B2799783
CAS No.: 2034418-35-2
M. Wt: 317.385
InChI Key: CFCAQDMDXZTUSG-UHFFFAOYSA-N
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Description

Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound featuring a 6-azaspiro[2.5]octane core. Its structure includes a methyl ester group at position 1 and a 2-(benzyloxy)acetyl substituent at the 6-aza position.

Properties

IUPAC Name

methyl 6-(2-phenylmethoxyacetyl)-6-azaspiro[2.5]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-22-17(21)15-11-18(15)7-9-19(10-8-18)16(20)13-23-12-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCAQDMDXZTUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC12CCN(CC2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate is a complex organic compound that has attracted attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

Molecular Characteristics:

  • Molecular Formula: C15H20N2O5
  • Molecular Weight: 308.33 g/mol
  • CAS Number: 2034606-66-9
PropertyValue
Molecular Weight308.33 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on related spirocyclic compounds demonstrated that they possess broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be lower than 0.25 μg/mL, indicating potent efficacy against Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the potential of this compound in cancer therapy. The compound's derivatives were tested against several cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed varying degrees of cytotoxicity, with some derivatives achieving IC50 values in the micromolar range, suggesting their potential as anticancer agents .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.
  • Enzyme Inhibition: Some derivatives act as dual inhibitors of bacterial topoisomerases, crucial for bacterial DNA replication and repair, thereby exhibiting antibacterial properties .

Case Study 1: Antibacterial Screening

A recent study evaluated a series of spirocyclic compounds for their antibacterial properties. This compound was included in the screening process. The results indicated that this compound exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, with a notable potency against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Anticancer Potential

In a comparative study assessing the anticancer effects of various azaspiro compounds, this compound was tested alongside known chemotherapeutics. The study found that this compound induced apoptosis in cancer cells through the activation of caspase pathways, marking it as a promising candidate for further development in cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 6-(2-(benzyloxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight XLogP3 Substituents Key Features
This compound (Target) Not available C₁₈H₂₁NO₅ ~331.37 (estimated) ~2.1* 2-(benzyloxy)acetyl, methyl ester Ether and ester groups enhance lipophilicity; spirocyclic rigidity
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 289.33 1.9 Benzyloxycarbonyl, carboxylic acid Carboxylic acid group enables salt formation; moderate lipophilicity
Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride 874365-30-7 C₁₀H₁₆ClNO₂ 217.69 N/A Methyl ester, hydrochloride salt Ionic nature improves water solubility; used in drug formulations
Ethyl 6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octane-1-carboxylate Not available C₁₆H₂₅NO₃ ~279.38 (estimated) ~1.8* Ethyl ester, tetrahydro-2H-pyran-4-yl Bulky substituent increases steric hindrance; potential for CNS targeting
(S)-6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 1539277-98-9 C₁₆H₁₉NO₄ 289.33 1.9 Benzyloxycarbonyl, (S)-stereocenter Stereospecific interactions; chiral center impacts biological activity

*Estimated based on structural analogs.

Structural and Functional Differences

Substituent Effects :

  • The target compound ’s 2-(benzyloxy)acetyl group introduces an ether-linked benzyl moiety and an acetyl spacer, differing from the benzyloxycarbonyl (Z-group) in CAS 147610-85-3. This structural variation increases molecular weight by ~42 g/mol and may enhance lipophilicity (XLogP3 ~2.1 vs. 1.9 for benzyloxycarbonyl) .
  • Hydrochloride salts (e.g., CAS 874365-30-7) exhibit ionic character, improving aqueous solubility compared to neutral esters. This makes them preferable for pharmacokinetic optimization .

Stereochemical Considerations: Enantiomers like (S)- and (R)-6-(benzyloxycarbonyl) derivatives (CAS 1539277-98-9 and Chongqing Chemdad data ) demonstrate the role of chirality in receptor binding.

Spirocyclic Rigidity :

  • All compounds share the 6-azaspiro[2.5]octane core, which imposes conformational constraints. This rigidity is advantageous in drug design for reducing entropic penalties during target binding .

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